

Quinolin-2-ylboronic acid structure

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Compound of Interest

Compound Name: Quinolin-2-ylboronic acid

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An In-Depth Technical Guide to **Quinolin-2-ylboronic Acid**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Quinolin-2-ylboronic acid is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its utility as a coupling partner in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient pathway for the synthesis of 2-substituted quinoline derivatives. These derivatives are core scaffolds in numerous biologically active compounds and approved pharmaceuticals. This technical guide details the structure, physicochemical properties, and key synthetic applications of **quinolin-2-ylboronic acid**, providing comprehensive experimental protocols and data to serve as a practical resource for its application in advanced organic synthesis and drug discovery.

Core Structure and Physicochemical Properties

Quinolin-2-ylboronic acid is an organoboron compound featuring a boronic acid group ($-B(OH)_2$) substituted at the 2-position of a quinoline ring. This specific arrangement makes it an ideal reagent for introducing the quinoline moiety into more complex molecular architectures.

Data Presentation: Chemical and Physical Properties

The fundamental properties of **quinolin-2-ylboronic acid** are summarized in the table below, providing essential data for experimental planning and safety considerations.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 745784-12-7 | [1] |
| Molecular Formula | C ₉ H ₈ BNO ₂ | [1] |
| Molecular Weight | 172.98 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Density | 1.289 g/cm ³ | [1] |
| Boiling Point | 400.261 °C at 760 mmHg | [1] |
| Flash Point | 195.871 °C | [1] |
| InChI Key | DWHCQRBWSBKHMI-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, store in freezer, under -20°C | |

Spectroscopic Data

Characterization of **quinolin-2-ylboronic acid** is typically performed using standard spectroscopic methods. While raw spectral data is instrument-dependent, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are commonly available from commercial suppliers to confirm structural integrity.[1][2][3]

Synthesis and Experimental Protocols

The primary application of **quinolin-2-ylboronic acid** is in carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is the most prominent example, valued for its mild conditions and high functional group tolerance.[4][5][6]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of **quinolin-2-ylboronic acid** with various aryl or heteroaryl halides. Optimization may be required for specific substrates.

Materials:

- **Quinolin-2-ylboronic acid** (1.2 equivalents)
- Aryl or heteroaryl halide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
- Phosphine ligand (e.g., SPhos, 4 mol%)
- Base (e.g., K₃PO₄, 2.0 equivalents)
- Anhydrous solvent (e.g., Dioxane/water mixture)

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube, add the **quinolin-2-ylboronic acid**, the aryl/heteroaryl halide, the palladium catalyst, and the phosphine ligand.
- **Inert Atmosphere:** Seal the tube with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
- **Reagent Addition:** Under a positive pressure of inert gas, add the base followed by the anhydrous solvent.
- **Reaction:** Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir for 4-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.^[7]

Microwave-Assisted Suzuki-Miyaura Protocol

For accelerated reaction times, microwave synthesis offers a highly efficient alternative.

Procedure:

- **Reaction Setup:** In a microwave-safe vial, combine **quinolin-2-ylboronic acid** (1.5 eq.), the aryl/heteroaryl halide (1.0 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
- **Solvent Addition:** Add a degassed solvent mixture, such as Dioxane/water (4:1).
- **Microwave Irradiation:** Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
- **Work-up and Purification:** Follow the work-up and purification steps as described in the general protocol.^[7]

Representative Suzuki-Miyaura Coupling Data

The following table, adapted from analogous couplings, illustrates the expected yields for the reaction of a heteroarylboronic acid with various aryl halides.

| Entry | Aryl Halide | Product | Expected Yield (%) |
|-------|------------------------------------|--|--------------------|
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinoline | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinoline | 70-80 |
| 3 | 3-Bromopyridine | 2-(pyridin-3-yl)quinoline | 65-75 |

Note: Data is representative and based on analogous heteroarylboronic acid couplings. Yields are dependent on specific substrate and reaction condition optimization.^[7]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to easily synthesize diverse libraries of 2-substituted quinolines via **quinolin-2-ylboronic acid** is a cornerstone of modern drug discovery efforts.^{[8][9]}

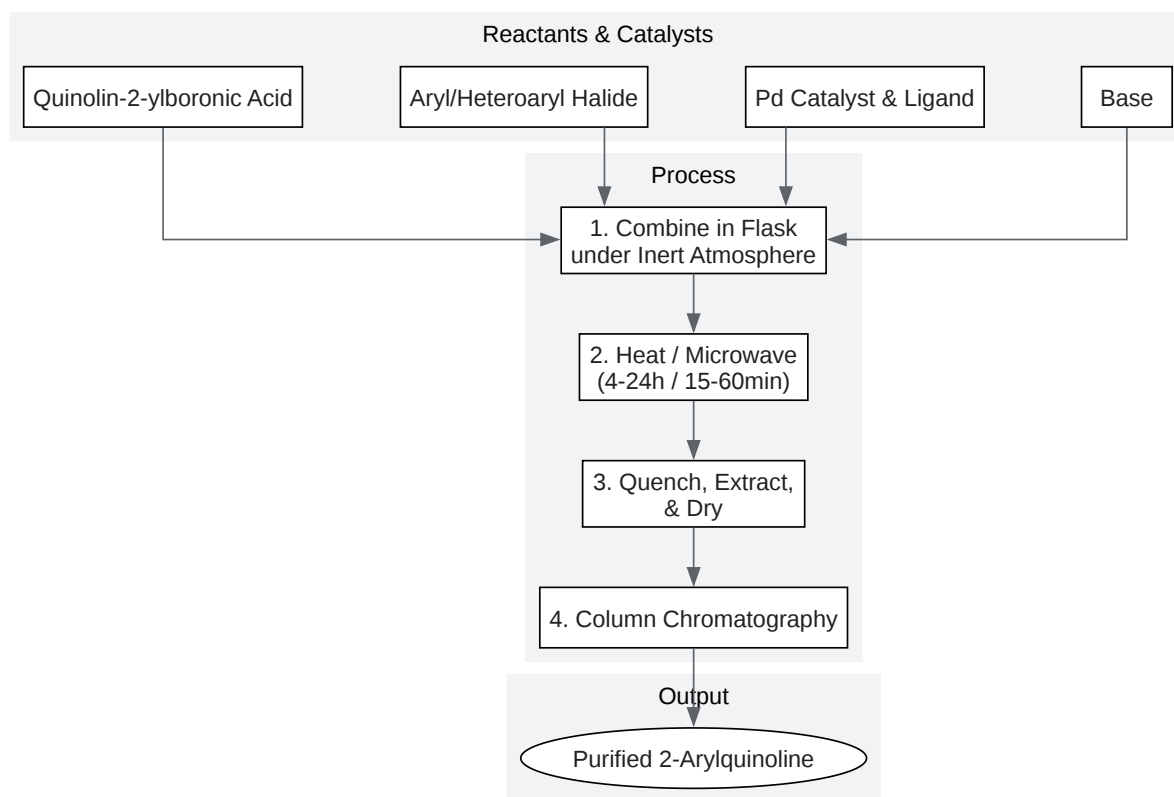
Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinoline or structurally similar quinazoline core.^{[8][10]} These compounds act as competitive inhibitors by mimicking the adenine ring of ATP, binding to the enzyme's active site and blocking the signaling pathway responsible for cell proliferation. The 2-aryl substituent plays a crucial role in modulating potency and selectivity. The Suzuki-Miyaura coupling with **quinolin-2-ylboronic acid** is a key strategy for exploring the structure-activity relationship (SAR) at this position to develop next-generation inhibitors.^[8]

Mandatory Visualizations

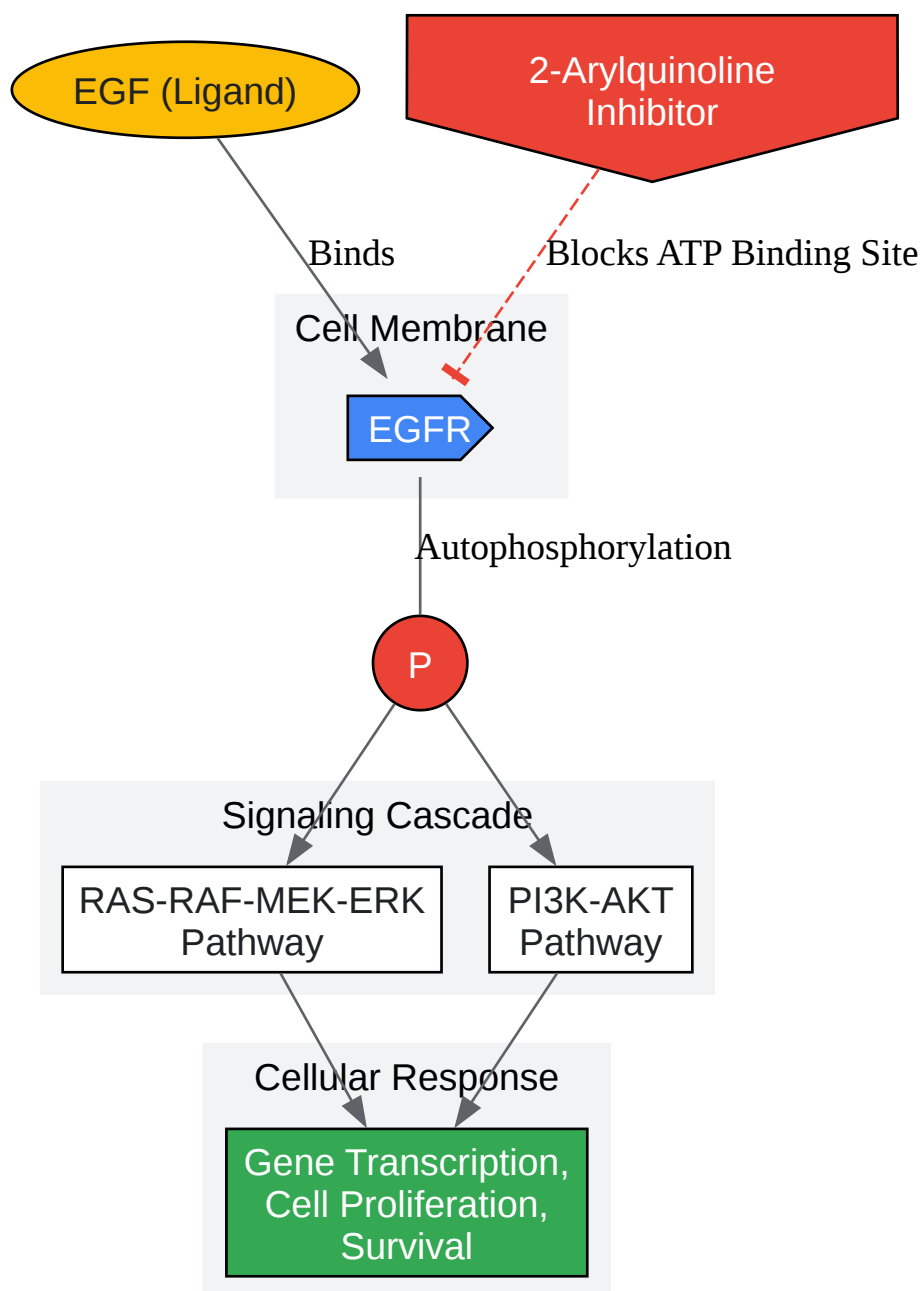
Experimental and Logical Workflows

The following diagrams illustrate key processes and relationships involving **quinolin-2-ylboronic acid**.



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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.



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Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion

Quinolin-2-ylboronic acid is an invaluable reagent for synthetic and medicinal chemists. Its robust application in Suzuki-Miyaura cross-coupling reactions provides a streamlined and versatile method for accessing a wide array of 2-arylquinoline derivatives. The prevalence of

the quinoline scaffold in pharmacologically active agents, particularly kinase inhibitors, ensures that **quinolin-2-ylboronic acid** will remain a compound of high interest for future research and development in the pharmaceutical industry. The protocols and data presented herein serve as a foundational guide for its effective utilization in the laboratory.

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References

- 1. Quinolin-2-ylboronic acid, CAS No. 745784-12-7 - iChemical [ichemical.com]
- 2. 745784-12-7|Quinolin-2-ylboronic acid|BLD Pharm [bldpharm.com]
- 3. 2-Quinolinyboronic acid(745784-12-7) 1H NMR spectrum [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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